molecular formula C10H21O3P B14668596 Dibutoxy-ethenoxy-phosphane CAS No. 40651-72-7

Dibutoxy-ethenoxy-phosphane

Katalognummer: B14668596
CAS-Nummer: 40651-72-7
Molekulargewicht: 220.25 g/mol
InChI-Schlüssel: KHLZDFFUDWGHBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutoxy-ethenoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, oxygen, and carbon atoms in its structure. This compound is part of the broader class of phosphines, which are known for their versatility in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxy-ethenoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its efficiency and the ability to produce high yields of the desired phosphine compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and controlled environments ensures the consistent quality and purity of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutoxy-ethenoxy-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert phosphine oxides back to the parent phosphine.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

Dibutoxy-ethenoxy-phosphane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which dibutoxy-ethenoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the transition metal used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibutoxy-ethenoxy-phosphane is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to form stable complexes with transition metals makes it valuable in catalysis and other applications.

Eigenschaften

CAS-Nummer

40651-72-7

Molekularformel

C10H21O3P

Molekulargewicht

220.25 g/mol

IUPAC-Name

dibutyl ethenyl phosphite

InChI

InChI=1S/C10H21O3P/c1-4-7-9-12-14(11-6-3)13-10-8-5-2/h6H,3-5,7-10H2,1-2H3

InChI-Schlüssel

KHLZDFFUDWGHBB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOP(OCCCC)OC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.